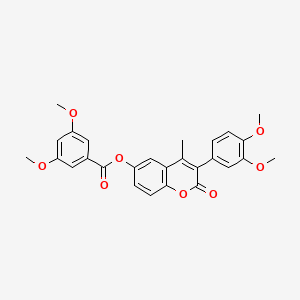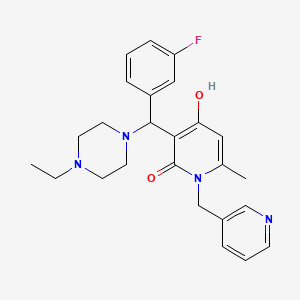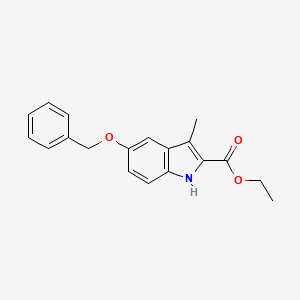
Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features an ethyl ester group, a benzyloxy substituent, and a methyl group attached to the indole core, making it a versatile molecule for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: Starting from a suitable precursor such as 3-methylindole, the indole core is synthesized through cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl bromide or benzyl chloride in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The indole core can undergo electrophilic aromatic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Ester reduction produces the corresponding alcohol.
Substitution: Various substituted indoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(methoxy)-3-methyl-1H-indole-2-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 5-(hydroxy)-3-methyl-1H-indole-2-carboxylate: Contains a hydroxy group instead of a benzyloxy group.
Ethyl 5-(phenoxy)-3-methyl-1H-indole-2-carboxylate: Features a phenoxy group instead of a benzyloxy group.
Uniqueness: Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The benzyloxy group, in particular, can influence the compound’s lipophilicity and interaction with biological targets, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
61905-89-3 |
|---|---|
Molekularformel |
C19H19NO3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
ethyl 3-methyl-5-phenylmethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C19H19NO3/c1-3-22-19(21)18-13(2)16-11-15(9-10-17(16)20-18)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3 |
InChI-Schlüssel |
KFEPJLQRLWJXIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972053.png)

![3-(2-chlorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972060.png)

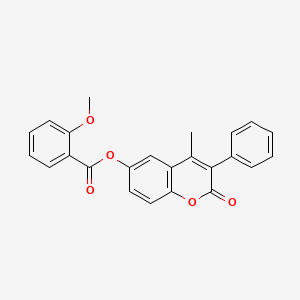
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B14972074.png)
![N-cyclohexyl-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14972082.png)
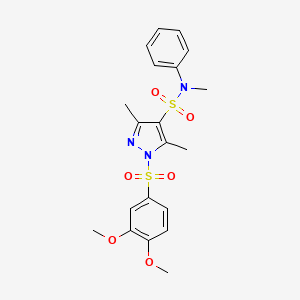
![N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B14972099.png)
![N-(4-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972107.png)
![6-methyl-1-propyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B14972110.png)
